Cas no 2680571-45-1 (methyl 2-{(benzyloxy)carbonyl(methyl)amino}-2-(3-bromophenyl)acetate)

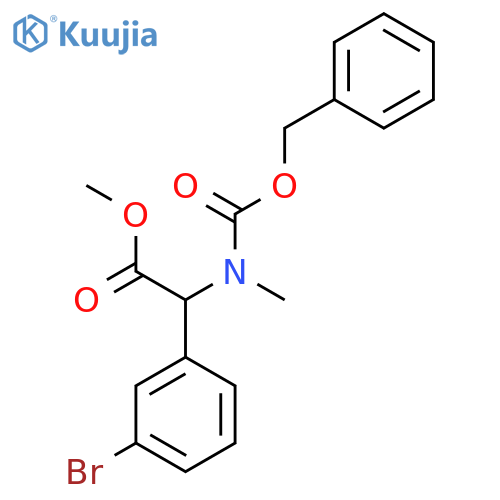

2680571-45-1 structure

商品名:methyl 2-{(benzyloxy)carbonyl(methyl)amino}-2-(3-bromophenyl)acetate

methyl 2-{(benzyloxy)carbonyl(methyl)amino}-2-(3-bromophenyl)acetate 化学的及び物理的性質

名前と識別子

-

- methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-2-(3-bromophenyl)acetate

- EN300-28302761

- 2680571-45-1

- methyl 2-{(benzyloxy)carbonyl(methyl)amino}-2-(3-bromophenyl)acetate

-

- インチ: 1S/C18H18BrNO4/c1-20(18(22)24-12-13-7-4-3-5-8-13)16(17(21)23-2)14-9-6-10-15(19)11-14/h3-11,16H,12H2,1-2H3

- InChIKey: OVASNNUOIRNCSX-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=C1)C(C(=O)OC)N(C(=O)OCC1C=CC=CC=1)C

計算された属性

- せいみつぶんしりょう: 391.04192g/mol

- どういたいしつりょう: 391.04192g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 7

- 複雑さ: 425

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 55.8Ų

methyl 2-{(benzyloxy)carbonyl(methyl)amino}-2-(3-bromophenyl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28302761-0.25g |

methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-2-(3-bromophenyl)acetate |

2680571-45-1 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28302761-0.5g |

methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-2-(3-bromophenyl)acetate |

2680571-45-1 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28302761-1g |

methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-2-(3-bromophenyl)acetate |

2680571-45-1 | 1g |

$1214.0 | 2023-09-07 | ||

| Enamine | EN300-28302761-1.0g |

methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-2-(3-bromophenyl)acetate |

2680571-45-1 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28302761-10.0g |

methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-2-(3-bromophenyl)acetate |

2680571-45-1 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28302761-0.05g |

methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-2-(3-bromophenyl)acetate |

2680571-45-1 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28302761-0.1g |

methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-2-(3-bromophenyl)acetate |

2680571-45-1 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28302761-2.5g |

methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-2-(3-bromophenyl)acetate |

2680571-45-1 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28302761-5.0g |

methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-2-(3-bromophenyl)acetate |

2680571-45-1 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28302761-5g |

methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-2-(3-bromophenyl)acetate |

2680571-45-1 | 5g |

$3520.0 | 2023-09-07 |

methyl 2-{(benzyloxy)carbonyl(methyl)amino}-2-(3-bromophenyl)acetate 関連文献

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

2680571-45-1 (methyl 2-{(benzyloxy)carbonyl(methyl)amino}-2-(3-bromophenyl)acetate) 関連製品

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量